molecular formula C19H19FN4O4 B2778725 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide CAS No. 941939-86-2

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2778725
CAS No.: 941939-86-2
M. Wt: 386.383
InChI Key: XBQBSISXBXGGDD-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is studied for its potential as a pharmaceutical agent. It has shown promise in preclinical studies for the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The compound acts as an inhibitor of ENTs, with more selectivity towards ENT2 than ENT1 . It reduces the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km, indicating that it is an irreversible and non-competitive inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide typically involves the following steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(2-fluorophenyl)piperazine.

  • Acylation Reaction: : The piperazine intermediate is then acylated using 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the acylation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form an amine group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)piperazine: A simpler analogue that lacks the acetamide and nitrophenyl groups.

    N-(2-methyl-4-nitrophenyl)-2-oxoacetamide: Another analogue that lacks the piperazine ring.

Uniqueness

The uniqueness of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the fluorophenyl and nitrophenyl groups enhances its ability to interact with a variety of biological targets, making it a valuable compound for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-13-12-14(24(27)28)6-7-16(13)21-18(25)19(26)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQBSISXBXGGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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